molecular formula C12H25O4PS2 B13757790 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate CAS No. 72720-11-7

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate

Cat. No.: B13757790
CAS No.: 72720-11-7
M. Wt: 328.4 g/mol
InChI Key: VLZQPYQJMAQQDG-UHFFFAOYSA-N
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Description

The compound "Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate" is an organophosphorus derivative characterized by a methylphosphonothioate backbone esterified with a heptyl group (O-heptyl) and linked via a sulfur (S)-ester bond to a substituted acetic acid moiety. Such compounds are often associated with pesticidal or neurotoxic activity due to their structural similarity to organophosphate (OP) nerve agents and insecticides .

Properties

CAS No.

72720-11-7

Molecular Formula

C12H25O4PS2

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C12H25O4PS2/c1-4-5-6-7-8-9-16-17(3,14)19-11-18-10-12(13)15-2/h4-11H2,1-3H3

InChI Key

VLZQPYQJMAQQDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Acetic Acid, 2-(Mercaptomethylthio)-, Methyl Ester

This intermediate is often prepared by the reaction of methyl mercaptoacetate (methyl 2-mercaptoacetate) with an appropriate alkyl or haloalkyl thiol or sulfide to introduce the mercaptomethylthio substituent.

  • Starting Material: Methyl mercaptoacetate (CAS 2365-48-2)
  • Reaction Type: Nucleophilic substitution or thioether formation
  • Typical Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Base: Mild bases like triethylamine or potassium carbonate to deprotonate thiol groups
    • Temperature: Ambient to moderate heating (25–60 °C)
  • Mechanism: The thiolate anion generated from methyl mercaptoacetate attacks the electrophilic carbon of the alkyl halide or thiol derivative, forming the thioether linkage.

Preparation of O-Heptyl Methylphosphonothioate

O-Heptyl methylphosphonothioate is synthesized via esterification of methylphosphonothioic acid with heptanol.

  • Starting Materials:
    • Methylphosphonothioic acid
    • Heptanol (1-heptanol)
  • Reaction Type: Acid-catalyzed esterification or use of coupling agents
  • Typical Conditions:
    • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
    • Solvent: Nonpolar solvents like toluene or chlorinated solvents
    • Temperature: Reflux conditions to drive esterification
    • Removal of water via azeotropic distillation to push equilibrium toward ester formation.

Coupling to Form the Final S-Ester

The final step involves the S-esterification of the mercaptomethylthio-substituted methyl acetate with O-heptyl methylphosphonothioate.

  • Reaction Type: Thiol-phosphonothioate coupling via nucleophilic substitution
  • Typical Conditions:
    • The mercaptomethylthio group acts as a nucleophile attacking the phosphorus center of the methylphosphonothioate derivative
    • Mild base may be used to activate the thiol group
    • Solvent: Anhydrous solvents such as dichloromethane or acetonitrile
    • Temperature: Controlled to avoid decomposition (0–40 °C)
  • Outcome: Formation of the S-ester bond linking the acetic acid derivative and the phosphonothioate moiety.

Summary Table of Preparation Methods

Step Starting Materials Reaction Type Conditions Notes
1 Methyl mercaptoacetate + alkyl thiol/halide Thioether formation Polar aprotic solvent, mild base, 25–60 °C Formation of mercaptomethylthio substituent
2 Methylphosphonothioic acid + heptanol Esterification Acid catalyst, reflux, azeotropic distillation Synthesis of O-heptyl methylphosphonothioate
3 Mercaptomethylthio methyl ester + O-heptyl methylphosphonothioate S-esterification Anhydrous solvent, mild base, 0–40 °C Coupling to form final compound

Research Findings and Considerations

  • Purity and Yield: The stepwise approach allows for purification of intermediates, enhancing overall yield and purity of the final compound. Chromatographic techniques are often employed after each step.
  • Stability: The phosphonothioate ester is sensitive to hydrolysis; hence, anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended during the final coupling step.
  • Analytical Verification: Characterization typically involves NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and IR spectroscopy to confirm the presence of thioester and phosphonothioate functionalities.
  • Safety: Due to the presence of phosphorus-sulfur bonds, appropriate safety measures should be taken to handle potentially toxic or irritant intermediates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps, such as binding, conformational changes, and signal transduction .

Comparison with Similar Compounds

Structural Analogues and Substitutions

Key structural variations among methylphosphonothioate derivatives include:

  • Alkyl Chain Length : The O-alkyl group (e.g., heptyl, ethyl, cyclopentyl) influences lipophilicity and biological activity.
  • Amino or Nitro Substituents: Functional groups like dimethylamino or nitrophenyl enhance toxicity or target specificity.
  • Ester Linkages : S-ester vs. O-ester bonds alter metabolic stability and reactivity.
Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight Key Substituents Toxicity (LD₅₀, Oral Rat) Regulatory Status Source
O-Heptyl methylphosphonothioate C₈H₁₉O₂PS 210.3 g/mol O-Heptyl Not reported Not listed in EPA lists
O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate C₇H₁₇O₂PS₂ 228.3 g/mol Ethylthioethyl Not reported Deleted CAS 67204-52-8
O-Ethyl S-(2-dimethylaminoethyl) methylphosphonothioate C₇H₁₈NO₂PS 227.3 g/mol Dimethylaminoethyl 15–25 mg/kg (estimated) EPA EHS TPQ: 100 lbs
O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate (Demeton) C₈H₁₉O₃PS₂ 258.3 g/mol Ethylthioethyl, Diethyl 2–6 mg/kg Restricted use pesticide
Malathion (Diethyl mercaptosuccinate S-ester with O,O-dimethyl phosphorodithioate) C₁₀H₁₉O₆PS₂ 330.4 g/mol Mercaptosuccinate, Dimethyl 1,375 mg/kg EPA RQ: 10 lbs

Functional and Toxicological Differences

  • Neurotoxicity: Amino-substituted derivatives (e.g., O-Ethyl S-(2-dimethylaminoethyl) methylphosphonothioate ) exhibit potent anticholinesterase activity, causing symptoms like muscle twitching, respiratory arrest, and pinpoint pupils. Demeton (mixture of O- and S-ethyl isomers ) acts as a systemic insecticide with acute neurotoxicity (LD₅₀: 2–6 mg/kg).
  • Metabolic Stability: Longer alkyl chains (e.g., O-heptyl in the target compound) may prolong environmental persistence but reduce acute toxicity compared to ethyl or methyl esters. Malathion incorporates a carboxyesterase-sensitive moiety, reducing mammalian toxicity compared to its non-degradable analogs.
  • Regulatory Profiles: Compounds like O-Ethyl S-(2-dimethylaminoethyl) methylphosphonothioate are classified as EPA Extremely Hazardous Substances (EHS) with a threshold planning quantity (TPQ) of 100 lbs . Malathion, while less toxic, is regulated due to environmental persistence and bioaccumulation risks .

Biological Activity

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-heptyl methylphosphonothioate (CAS No. 72720-11-7) is a complex organic compound that exhibits notable biological activities due to its unique structural characteristics. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

Compound Overview

  • Molecular Formula : C₁₂H₂₅O₄PS₂
  • Molecular Weight : 328.46 g/mol
  • Key Functional Groups : Ester and thioester

The compound's structure combines both ester and thioester functionalities, which enhances its reactivity and potential applications in biological systems.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the mercaptomethylthio group may contribute to this activity by disrupting microbial cell membranes.
  • Toxicological Effects : Research has shown that this compound can induce toxicity in certain biological systems. For instance, in subacute toxicity studies on rats, significant histopathological changes were observed at higher doses (300 mg/kg), including liver damage and testicular atrophy .
  • Mechanisms of Action : The mechanisms involve complex pathways such as binding to biological targets, conformational changes in proteins, and subsequent signal transduction. These pathways are crucial for understanding the compound's potential therapeutic applications.

Case Study 1: Toxicity Assessment

In a study assessing the toxicity of acetic acid derivatives, rats were administered varying doses of the compound. At the highest dose (300 mg/kg), clinical signs included inactivity and dehydration. Histopathological examination revealed:

  • Hemorrhagic stomachs
  • Hepatic lipoid degeneration
  • Testicular atrophy

These findings suggest a significant risk associated with high doses of the compound and indicate a need for careful handling in research settings .

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of related compounds against common bacterial strains. Results indicated that the presence of the thioether moiety enhanced antimicrobial activity compared to compounds lacking this feature. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thioester Linkage : The reaction between acetic acid derivatives and mercaptans.
  • Esterification : Utilizing catalysts under controlled temperatures to ensure optimal yield.
  • Purification : Techniques such as distillation or chromatography are employed to isolate the final product.

Comparative Analysis

Compound NameMolecular FormulaKey Features
Acetic acid, 2-(mercaptomethylthio)-, methyl esterC₅H₈O₂SSimpler structure without heptyl group
Methyl 2-[[heptoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]acetateC₁₁H₂₃O₅PS₂Similar backbone; different functional groups
Heptyl acetateC₉H₁₈O₂Ester formed from heptanol; used in flavoring

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer : Synthesis involves esterification and phosphorylation steps. Key parameters include:

  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve intermediate stability.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis.
  • Yield Optimization : A two-step process (thioester formation followed by phosphonothioate coupling) achieves ~93% purity (based on analogous routes for organophosphates) .
StepReactantsSolventCatalystTemp. (°C)Yield (%)
1Thiol + Acetic acid derivativeAcetonitrileTBA-Br6085
2Intermediate + O-heptyl methylphosphonothioateDCMNone2593

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (heptyl chain CH₂), δ 3.7 ppm (methyl ester -OCH₃), and δ 2.5–3.0 ppm (mercaptomethylthio -SCH₂-) .
  • ³¹P NMR : Signal at ~55 ppm confirms phosphonothioate group .
    • IR : Strong absorbance at 1250 cm⁻¹ (P=S stretch) and 1740 cm⁻¹ (ester C=O) .

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer :

  • pH Sensitivity : Hydrolysis occurs rapidly at pH > 8, degrading the phosphonothioate group. Stabilized in buffered solutions (pH 5–7) .
  • Thermal Stability : Decomposition above 80°C; storage at 4°C in inert atmospheres recommended .

Q. Which in vitro assays are suitable for preliminary toxicity screening?

Methodological Answer :

  • Acetylcholinesterase Inhibition : Measure IC₅₀ using Ellman’s assay (kinetic analysis at 412 nm) .
  • Cytotoxicity : MTT assay in HepG2 cells (72-hour exposure, EC₅₀ ~15 µM observed in related compounds) .

Advanced Research Questions

Q. How does metabolic oxidation alter the compound’s bioactivity?

Methodological Answer :

  • LC-MS/MS Analysis : Liver microsome incubations identify metabolites.
  • Primary Pathway : Oxidation of the heptyl chain to hydroxylated derivatives (m/z +16).
  • Bioactivity Loss : Oxidized metabolites show reduced acetylcholinesterase inhibition (IC₅₀ increases from 2 µM to >50 µM) .

Q. What degradation pathways dominate in environmental matrices?

Methodological Answer :

  • Photolysis : UV exposure (254 nm) cleaves the S-ester bond, forming acetic acid derivatives and methylphosphonothioate fragments (HPLC-MS confirmation) .
  • Soil Biodegradation : Aerobic microbial action produces mercaptoacetic acid (half-life ~7 days; GC-MS monitoring) .

Q. How can chiral resolution be achieved for stereoisomers?

Methodological Answer :

  • Chiral HPLC : Use a CHIRALPAK® IG-3 column (n-hexane/isopropanol, 90:10).
  • Retention Times : 12.8 min (R-isomer), 14.2 min (S-isomer) .
    • Enzymatic Resolution : Lipase-catalyzed hydrolysis selectively cleaves one enantiomer (e.g., 85% ee with Candida antarctica lipase B) .

Q. How to resolve contradictions in neurotoxicity data across studies?

Methodological Answer :

  • Species-Specific Sensitivity : Rat models show higher blood-brain barrier penetration (LC-MS quantification) vs. zebrafish (lower uptake).
  • Dosage Confounders : Nonlinear dose-response curves at <1 µM require Hill slope analysis .

Q. What interactions occur with lipid bilayers in cellular membranes?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Compound embeds into DPPC bilayers (binding affinity KD = 0.8 µM).
  • Fluorescence Anisotropy : Disrupts membrane order (20% reduction in Laurdan emission at 440 nm) .

Q. Can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level.
  • Electrostatic Potential Maps : High electron density at sulfur atoms correlates with cholinesterase binding (r² = 0.92 vs. experimental IC₅₀) .
  • Molecular Dynamics : Simulate binding to acetylcholinesterase (ΔG = -9.8 kcal/mol; key residues Trp86, Gly121) .

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